molecular formula C16H13BrN2O3S B8595143 N-(4-Bromo-3-methylisoxazol-5-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 166963-34-4

N-(4-Bromo-3-methylisoxazol-5-yl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No. B8595143
M. Wt: 393.3 g/mol
InChI Key: KMCRCRNDCWERHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05464853

Procedure details

N-(4-biphenylsuifonyl )-N-(4-bromo- 3-methyl- 5-isoxazolyl)-4-biphenylsulfonamide (0.150 g, 0.233 mmol) was dissolved in tetrahydrofuran (THF). Sodium hydroxide (0.120 g, 3.0 mmol) was added and the solution was warmed to 45° C. to dissolve the sodium hydroxide. Stirring was continued for 20 min. Tetrahydrofuran was removed under reduced pressure. The residue was dissolved in water, cooled to 0° C. and acidified to pH 3-4 with concentrated HCl. The solid precipitate was filtered off and dried in vacuo to give N-(4-bromo-3-methyl-5-isoxazolyl)-4-biphenylsulfonamide (94% yield), which was further purified by recrystallization from chloroform/hexanes, m.p. 133°-135° C.
Name
N-(4-biphenylsuifonyl )-N-(4-bromo- 3-methyl- 5-isoxazolyl)-4-biphenylsulfonamide
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[CH:6]=[CH:5][C:4]([S:7]([N:10]([C:26]2[O:30][N:29]=[C:28]([CH3:31])[C:27]=2[Br:32])S(C2C=CC(C3C=CC=CC=3)=CC=2)(=O)=O)(=[O:9])=[O:8])=[CH:3][CH:2]=1.[OH-].[Na+]>O1CCCC1>[Br:32][C:27]1[C:28]([CH3:31])=[N:29][O:30][C:26]=1[NH:10][S:7]([C:4]1[CH:3]=[CH:2][C:1]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)=[CH:6][CH:5]=1)(=[O:8])=[O:9] |f:1.2|

Inputs

Step One
Name
N-(4-biphenylsuifonyl )-N-(4-bromo- 3-methyl- 5-isoxazolyl)-4-biphenylsulfonamide
Quantity
0.15 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N(S(=O)(=O)C1=CC=C(C=C1)C1=CC=CC=C1)C1=C(C(=NO1)C)Br)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.12 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Tetrahydrofuran was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The solid precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C(=NOC1NS(=O)(=O)C1=CC=C(C=C1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.